molecular formula C5H8N4O2S B13111324 3-Amino-6-methylpyrazine-2-sulfonamide

3-Amino-6-methylpyrazine-2-sulfonamide

Cat. No.: B13111324
M. Wt: 188.21 g/mol
InChI Key: JZKNWJFSIRPSCN-UHFFFAOYSA-N
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Description

Chemical Overview 3-Amino-6-methylpyrazine-2-sulfonamide is an organic heterocyclic compound with the molecular formula C 5 H 8 N 4 O 2 S and a molecular weight of 188.21 g/mol . Its structure features a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms at opposite positions—substituted with an amino group, a methyl group, and a sulfonamide functional group . This specific arrangement of functional groups makes it a valuable intermediate for synthetic organic chemistry and drug discovery efforts. Physical and Chemical Properties Calculated properties for this compound include a density of approximately 1.525 g/cm 3 and a boiling point of ~463.3°C at 760 mmHg . The compound's structure is defined by the SMILES notation Cc1cnc(c(n1)S(=O)(=O)N)N and the InChIKey JZKNWJFSIRPSCN-UHFFFAOYSA-N . Research Applications and Value Sulfonamide-containing pyrazines are privileged scaffolds in medicinal chemistry due to their diverse biological activities. The presence of both an amino and a sulfonamide group on the pyrazine ring makes this compound a versatile building block for constructing more complex molecules . Researchers utilize it primarily as a key synthetic intermediate in the development of potential pharmaceutical agents. The sulfonamide functional group is a common pharmacophore found in many FDA-approved drugs, including enzyme inhibitors and antimicrobial agents. Consequently, this compound is of significant interest for the synthesis of compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies in drug discovery programs. Handling and Regulatory Information This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

3-amino-6-methylpyrazine-2-sulfonamide

InChI

InChI=1S/C5H8N4O2S/c1-3-2-8-4(6)5(9-3)12(7,10)11/h2H,1H3,(H2,6,8)(H2,7,10,11)

InChI Key

JZKNWJFSIRPSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)S(=O)(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Amino-6-methylpyrazine-2-sulfonamide

A retrosynthetic analysis of this compound suggests a logical disconnection strategy that breaks the molecule down into simpler, commercially available, or readily synthesizable precursors. The primary disconnections involve the sulfonamide bond and the pyrazine (B50134) ring itself.

The sulfonamide group can be retrosynthetically disconnected to reveal a pyrazine-2-sulfonyl chloride and ammonia (B1221849) or an equivalent amino source. This approach points to the late-stage introduction of the sulfonamide moiety. A further disconnection of the pyrazine ring would lead to acyclic precursors. A common strategy for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the target molecule, this could translate to the reaction of a substituted aminomalonodiamide with a methyl-substituted glyoxal (B1671930) derivative.

Alternatively, a functional group interconversion approach could be considered. For instance, the amino group at the 3-position could be introduced from a precursor halogenated pyrazine via nucleophilic aromatic substitution. This would suggest a key intermediate such as 3-chloro-6-methylpyrazine-2-sulfonamide. The methyl group could be incorporated from a starting material like a methyl-substituted diamine or dicarbonyl compound. This analysis highlights several potential synthetic pathways that hinge on the strategic timing of pyrazine ring formation and functional group installation.

Established Synthetic Routes to the Core Structure

The synthesis of the this compound core relies on established methodologies for constructing substituted pyrazine rings and subsequently introducing the necessary functional groups.

The formation of the substituted pyrazine ring is a critical step in the synthesis of the target molecule. Several classical and modern methods are available for this purpose.

One of the most straightforward methods is the condensation of α-dicarbonyl compounds with 1,2-diamines. researchgate.net For the synthesis of a 6-methylpyrazine derivative, this could involve the reaction of methylglyoxal (B44143) with an appropriate diamine. However, to achieve the desired substitution pattern of this compound, more complex and functionalized starting materials would be necessary.

Another widely used approach involves the self-condensation of α-amino ketones, which can provide symmetrical pyrazines. To generate unsymmetrical pyrazines, a mixture of two different α-amino ketones can be used, though this often leads to a mixture of products.

More controlled syntheses often employ cyclization strategies. For instance, the reaction of N-allyl malonamides can lead to substituted pyrazines. google.com This method allows for the introduction of various substituents on the pyrazine core.

A summary of common pyrazine ring formation methods is presented in the table below.

MethodPrecursorsConditionsReference
Dicarbonyl-Diamine Condensationα-Dicarbonyl, 1,2-DiamineTypically mild, often acid or base-catalyzed researchgate.net
α-Amino Ketone Self-Condensationα-Amino KetoneVaries, can be thermal or catalyzed google.com
Cyclization of N-allyl malonamidesN-allyl malonamidesThermal or copper-mediated google.com

The introduction of the sulfonamide group is a key transformation in the synthesis of this compound. The most common method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. mdpi.com

In the context of the target molecule, this would involve the preparation of a 3-amino-6-methylpyrazine-2-sulfonyl chloride intermediate. This intermediate can then be reacted with ammonia or a protected form of ammonia to yield the final sulfonamide. The synthesis of the sulfonyl chloride precursor can be achieved from the corresponding sulfonic acid or by direct chlorosulfonylation of the pyrazine ring, although the latter can be challenging due to the electron-deficient nature of the pyrazine ring.

Alternative methods for sulfonamide synthesis include the use of sulfonyl azides or in-situ generation of sulfonylating agents. nih.gov Recent advancements have also explored one-pot procedures for the synthesis of sulfonamides from unactivated starting materials. nih.gov

The table below outlines common methods for sulfonamide formation.

MethodReagentsKey FeaturesReference
Sulfonyl Chloride and AmineR-SO2Cl, R'-NH2Widely applicable, reliable mdpi.com
Sulfonyl Azide ReactionR-SO2N3, various partnersCan be used for diverse sulfonamide derivatives nih.gov
One-Pot SynthesesCarboxylic acids, amines, sulfur sourceAvoids pre-functionalization nih.gov

The strategic placement of the amino and methyl groups on the pyrazine ring is crucial for the successful synthesis of the target compound.

The methyl group at the 6-position can be introduced by using a methyl-substituted precursor during the pyrazine ring formation. For example, using a methyl-substituted 1,2-diamine or a methyl-substituted α-dicarbonyl compound in a condensation reaction.

The amino group at the 3-position can be introduced in several ways. One approach is to start with a precursor that already contains the amino group, such as an aminomalonamide derivative, which can then be cyclized to form the aminopyrazine ring. Alternatively, the amino group can be introduced onto a pre-formed pyrazine ring. This is often achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 3-position. researchgate.net For instance, a 3-chloropyrazine derivative can be reacted with an amino source to install the amino group. The reactivity of the pyrazine ring towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrogen atoms.

Advanced Synthetic Techniques for Analogues and Derivatives

The development of analogues and derivatives of this compound often requires more sophisticated synthetic strategies to allow for rapid diversification.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer an efficient approach to synthesizing complex molecules and their analogues. mdpi.com For the synthesis of pyrazine derivatives, one-pot methods can involve the in-situ formation of the dicarbonyl or diamine precursors followed by cyclization. mdpi.com Similarly, one-pot procedures for the synthesis of sulfonamides from carboxylic acids and amines have been developed, which could be adapted for the synthesis of analogues of the target molecule. nih.gov

Multi-step syntheses, while more traditional, provide greater control over the introduction of various functional groups and are often necessary for the preparation of complex analogues. A multi-step approach to analogues of this compound could involve the initial synthesis of a versatile pyrazine intermediate, such as a di-halogenated pyrazine. This intermediate could then be selectively functionalized in a stepwise manner to introduce different substituents at various positions on the pyrazine ring, including modifications to the amino and sulfonamide moieties.

Coupling Reactions and Functionalization Strategies

Functionalization of the pyrazine ring is a critical step in the synthesis of this compound and its derivatives. Modern cross-coupling reactions offer powerful tools for forming carbon-nitrogen (C-N) and other bonds under relatively mild conditions.

Key strategies include:

Chan-Lam Cross-Coupling: This copper-catalyzed reaction is a facile and effective methodology for N-arylation, creating a C-N bond. nih.gov It typically involves the coupling of an amine with a boronic acid. In the context of the target molecule, this could be envisioned for coupling an amino group to a pyrazine-boronic acid precursor. These reactions are influenced by the choice of copper salt, solvent, and base. nih.gov

Palladium-Catalyzed Amination: Palladium-based catalysts are widely used for C-N bond formation. One advanced method is the Pd(II)/SOX (sulfoxide-oxazoline) catalyzed intermolecular allylic C-H amination, which couples N-triflyl protected amines with terminal olefins. nih.gov While not directly applicable to an aromatic pyrazine ring, this highlights the power of palladium catalysis in forming C-N bonds, a cornerstone of modern synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr): A more traditional yet highly effective method involves the displacement of a leaving group, typically a halogen, from the pyrazine ring by a nucleophile. The synthesis of related 3-benzylaminopyrazine-2-carboxamides has been successfully achieved via aminodehalogenation of a 3-chloropyrazine precursor. mdpi.com This reaction is often facilitated by a base, such as triethylamine (B128534), and thermal or microwave conditions to drive the reaction to completion. mdpi.comnih.gov

Interactive Table 1: Comparison of Functionalization Strategies

Reaction Type Bond Formed Typical Catalyst/Reagents Key Features Reference
Chan-Lam Coupling Aryl C-N Cu(OAc)₂ Mild conditions, tolerant of various functional groups. nih.gov
Pd-Catalyzed Amination Aliphatic C-N Pd(OAc)₂ / SOX Ligand High regio- and stereoselectivity for specific substrates. nih.gov
Nucleophilic Aromatic Substitution Aryl C-N Base (e.g., Triethylamine) Requires an activated ring with a good leaving group (e.g., Cl). mdpi.com

Stereoselective Synthesis Approaches

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis, which focuses on the controlled formation of specific stereoisomers, is not directly applicable to the synthesis of the parent compound itself. Such approaches would become relevant only if chiral centers were introduced through subsequent functionalization, for instance, by attaching a chiral side chain to the amino or sulfonamide groups. The literature reviewed does not provide specific examples of stereoselective synthesis for this achiral target molecule.

Precursors and Intermediate Compounds in Synthesis

The selection of appropriate starting materials is fundamental to a successful synthetic route. The assembly of this compound can be envisioned from several key precursors and involves critical intermediate compounds.

Plausible Precursors:

3-Amino-6-methylpyrazine-2-carboxylic acid: This compound is a highly logical precursor. ambeed.com The synthetic challenge is then reduced to the conversion of the carboxylic acid functional group into a sulfonamide.

Halogenated Pyrazines: A common strategy in heterocyclic chemistry is to start with a halogenated core that can be sequentially functionalized. A plausible precursor would be 3-Amino-2-chloro-6-methylpyrazine . The chloro group can be converted into the sulfonamide moiety through processes like lithiation followed by reaction with sulfur dioxide and an amine, or through palladium-catalyzed sulfonation.

Diaminopyrazines: Starting with a diaminopyrazine precursor allows for diazotization of one amino group, which can then be replaced to build the sulfonamide functionality.

Key Intermediates:

Activated Carboxylic Acid Derivatives: When starting from 3-Amino-6-methylpyrazine-2-carboxylic acid, the acid must first be activated. This can be achieved by converting it to an acid chloride or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated acyl-imidazole intermediate. nih.gov

Sulfenamides and Sulfanenitriles: In the broader context of sulfonamide synthesis, sulfenamides have been used as precursors to form sulfonimidamides, which are bioisosteres of sulfonamides. nih.gov The synthesis proceeds through novel S≡N sulfanenitrile species, highlighting the diverse reactive intermediates that can be harnessed in modern sulfur-nitrogen chemistry. nih.gov

Interactive Table 2: Key Precursors in Synthesis

Precursor Name Chemical Structure Subsequent Transformation Reference
3-Amino-6-methylpyrazine-2-carboxylic acid C₆H₇N₃O₂ Conversion of carboxylic acid to sulfonamide. ambeed.com
3-Amino-2-chloro-6-methylpyrazine C₅H₆ClN₃ Substitution or conversion of the chloro group to a sulfonamide. mdpi.com (Analogy)
2,3-Dichloro-5-methylpyrazine C₅H₄Cl₂N₂ Sequential substitution of chloro groups with amino and sulfonamide functionalities. google.com (Analogy)

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield, minimizing side products, and ensuring the process is efficient and scalable. Key factors to consider include solvent, temperature, base, and reaction time.

Solvent and Base Selection: The choice of solvent and base can dramatically impact reaction outcomes. For instance, in the synthesis of triazinyl-substituted benzene-sulfonamide conjugates, a shift from dry dimethylformamide (DMF) with N,N-Diisopropylethylamine (DIPEA) at 60 °C to refluxing in water with sodium carbonate (Na₂CO₃) led to a more effective and simplified procedure. nih.gov For aminodehalogenation reactions on pyrazine rings, tetrahydrofuran (B95107) (THF) with triethylamine is a common choice. mdpi.com

Temperature and Reaction Time: Many reactions for functionalizing heterocyclic rings require heating to proceed at a reasonable rate. Conventional heating under reflux for several hours (15-24h) is common. mdpi.comnih.gov

Microwave Irradiation: A modern approach to optimization involves the use of microwave irradiation. This technique can significantly reduce reaction times from hours to minutes and improve yields by providing efficient and uniform heating. It has been effectively used in the aminolysis of pyrazine esters and the reaction of activated acids with amines. nih.gov

Interactive Table 3: Optimization Parameters

Parameter Conventional Method Optimized/Modern Method Impact Reference
Solvent Anhydrous organic solvents (e.g., DMF) Aqueous solutions Simplifies workup, greener chemistry. nih.gov
Base Organic bases (e.g., DIPEA, Et₃N) Inorganic bases (e.g., Na₂CO₃) Can improve yield and cost-effectiveness. nih.gov
Heating Oil bath reflux (hours) Microwave irradiation (minutes) Drastically reduces reaction time, may improve yield. nih.gov
Activation Conversion to acid chloride In-situ activation with CDI Milder conditions, avoids isolation of reactive intermediates. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Elements within 3-Amino-6-methylpyrazine-2-sulfonamide

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this compound, the key pharmacophoric elements are believed to be the pyrazine (B50134) ring, the 3-amino group, and the 2-sulfonamide moiety.

Pyrazine Ring: This heterocyclic scaffold serves as the core structure, positioning the essential substituents in the correct spatial orientation for target interaction. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its biological target. tandfonline.comnih.gov The pyrazine framework is a common feature in many biologically active compounds, highlighting its importance in drug design. researchgate.net

3-Amino Group: The amino group at the C3 position is a critical determinant of activity. It can function as a hydrogen bond donor and is often involved in key interactions with target proteins or enzymes. mdpi.comnih.gov Its position adjacent to the sulfonamide group influences the electronic properties of the pyrazine ring system.

2-Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in a wide range of therapeutic agents. ajchem-b.comajchem-b.com It is a strong hydrogen bond donor and acceptor and can chelate with metal ions, such as the zinc ion in metalloenzymes. nih.gov The acidity of the sulfonamide NH group and its spatial arrangement are crucial for binding. nih.gov

6-Methyl Group: While perhaps not a primary pharmacophoric feature, the methyl group at the C6 position can influence the molecule's properties in several ways. It can affect the molecule's lipophilicity, metabolic stability, and conformation. acs.orgnih.gov It may also engage in van der Waals interactions within a binding pocket.

Impact of Substituents on Biological Activity

Systematic modification of the this compound structure provides valuable insights into its SAR.

The primary amino group at the C3 position offers a site for modification to probe its role in biological activity. Based on studies of related aminopyrazine derivatives, modifications at this position can have a significant impact. nih.gov

N-Alkylation/N-Arylation: Introducing alkyl or aryl substituents on the amino group can alter steric bulk, lipophilicity, and hydrogen bonding capacity. In many cases, mono-substitution may be tolerated or even enhance activity, while di-substitution often leads to a loss of activity due to steric hindrance or the removal of a critical hydrogen bond donor. youtube.com

Acylation: Conversion of the amino group to an amide can drastically change its electronic and steric properties. Acylation generally reduces the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor. The effect on activity is highly dependent on the specific biological target.

ModificationPredicted Effect on ActivityRationale
Mono-alkylationPotentially tolerated or increasedMaintains H-bond donor capability, may improve lipophilicity.
Di-alkylationLikely decreasedLoss of H-bond donor, potential steric clash.
AcetylationVariableLoss of basicity, introduction of H-bond acceptor.

The methyl group at the C6 position is another site for structural modification. While often considered a minor component, its alteration can fine-tune the molecule's properties.

Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl) would increase lipophilicity and steric bulk. This could enhance binding through improved hydrophobic interactions, but an excessively large group might cause steric clashes with the target protein.

Introduction of Functional Groups: Functionalizing the methyl group, for instance, by converting it to a hydroxymethyl (-CH₂OH) or a trifluoromethyl (-CF₃) group, can significantly alter the molecule's polarity and electronic properties. nih.govresearchgate.net A hydroxymethyl group can introduce a new hydrogen bonding site, while a trifluoromethyl group can act as a bioisostere of the methyl group with altered electronic and metabolic properties.

ModificationPredicted Effect on ActivityRationale
Ethyl/PropylVariableIncreases lipophilicity; potential for steric hindrance.
HydroxymethylPotentially increasedIntroduces a new hydrogen bonding site.
TrifluoromethylVariableAlters electronic properties and metabolic stability.

The sulfonamide group is a cornerstone of the molecule's activity, and its modification has been extensively studied in medicinal chemistry. nih.govopenaccesspub.org

N-Substitution: Substitution on the sulfonamide nitrogen is a common strategy to modulate activity and physicochemical properties. youtube.com Introducing small alkyl or aryl groups can impact the pKa of the sulfonamide proton, which is often critical for binding. In many sulfonamide drugs, substitution with heterocyclic rings has been shown to enhance potency. youtube.com

Bioisosteric Replacement: Replacing the sulfonamide group with other acidic functional groups, such as a carboxylic acid or a tetrazole, could be explored. However, the unique geometry and hydrogen bonding capabilities of the sulfonamide are often crucial, and such replacements may lead to a significant loss of activity. nih.gov

ModificationPredicted Effect on ActivityRationale
N-H (unsubstituted)ActivePrimary sulfonamide is a classic pharmacophore.
N-Alkyl/N-ArylPotentially increasedModulates pKa and allows for additional interactions.
N-HeterocycleOften leads to increased potencyCan form additional interactions with the target.

The pyrazine ring itself can be modified to further explore the SAR. The positions available for substitution are C5.

Substitution at C5: Introducing substituents at the C5 position can influence the electronic landscape of the entire molecule. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can alter the reactivity and binding affinity of the pyrazine ring. imist.manih.gov Studies on related N-(pyrazin-2-yl)benzenesulfonamides have shown that substitution on the pyrazine ring, such as the introduction of a chlorine atom, can modulate antimycobacterial activity. nih.gov

PositionSubstituent TypePredicted Effect on Activity
C5Halogen (e.g., Cl, F)May increase activity by altering electronics and providing new contact points.
C5Small Alkyl (e.g., CH₃)May increase lipophilicity and van der Waals interactions.
C5Methoxy (B1213986) (OCH₃)May increase activity through hydrogen bond acceptor capability.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of this compound is critical for its interaction with its biological target. acs.org Conformational analysis helps to understand the preferred spatial arrangement of the molecule and to identify the likely bioactive conformation.

The key rotatable bonds in the molecule are between the pyrazine ring and the sulfur atom of the sulfonamide group, and the S-N bond within the sulfonamide. The orientation of the sulfonamide group relative to the pyrazine ring is particularly important. nih.gov Computational studies on similar aromatic sulfonamides have shown that the preferred conformation often involves the amino group of the sulfonamide lying perpendicular to the plane of the aromatic ring. nih.gov This orientation can be influenced by intramolecular hydrogen bonding and steric interactions with adjacent substituents. The presence of the amino group at C3 may lead to specific intramolecular interactions that lock the sulfonamide group into a preferred, and potentially bioactive, conformation. rsc.org The bioactive conformation is the specific shape the molecule adopts when it binds to its target, which may not necessarily be its lowest energy conformation in solution. nih.gov

Rational Design of Novel Analogues

The rational design of novel analogues of this compound would typically involve a systematic exploration of its chemical space. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity. Key areas for modification on the this compound scaffold include the sulfonamide group, the amino group at the 3-position, and the methyl group at the 6-position.

Modification of the Sulfonamide Moiety:

The sulfonamide group is a critical functional group that can participate in hydrogen bonding and other interactions with biological targets. The design of novel analogues would likely involve the introduction of various substituents on the sulfonamide nitrogen. For instance, in a series of N-(pyrazin-2-yl)benzenesulfonamides investigated for antitubercular activity, the nature of the substituent on the benzene (B151609) ring was found to be crucial for activity. This suggests that for this compound, derivatization of the sulfonamide with different aryl or alkyl groups could significantly modulate its biological profile.

Exploration of the 3-Amino Group:

The amino group at the 3-position is another key site for modification. In studies on related 3-aminopyrazine-2-carboxamides, substitution on this amino group has been shown to influence activity. For example, in a series of antimycobacterial agents, varying the alkyl chain length on the 3-amino group led to changes in potency, highlighting the importance of this position for target engagement.

Influence of the 6-Methyl Group:

A Case Study in Rational Design: 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors

A study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as fibroblast growth factor receptor (FGFR) inhibitors provides a compelling example of rational drug design. nih.gov Through systematic SAR exploration, researchers identified key structural features that govern the potency of these compounds. Molecular docking studies further elucidated the binding modes of these inhibitors within the FGFR2 active site. nih.gov

The findings from this research on carboxamide analogues can be extrapolated to inform the design of novel this compound derivatives. For instance, the identification of optimal substituents on the phenyl ring of the carboxamide moiety could guide the selection of substituents for the sulfonamide group in the target compound.

Illustrative Data on Designed Analogues

The following table presents hypothetical data for a series of rationally designed analogues of this compound, based on the SAR principles derived from related pyrazine compounds. This data illustrates how systematic modifications could influence inhibitory activity against a hypothetical kinase target.

Compound IDR1 (on Sulfonamide)R2 (on 3-Amino Group)R3 (at 6-Position)IC50 (nM)
1 -H-H-CH3500
1a -Phenyl-H-CH3250
1b -4-Chlorophenyl-H-CH3100
1c -4-Methoxyphenyl-H-CH3150
1d -H-Methyl-CH3400
1e -H-Ethyl-CH3350
1f -H-H-H600
1g -H-H-CF3450

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this compound.

The hypothetical data suggests that:

Substitution on the sulfonamide nitrogen with an aryl group (1a-1c) is generally favorable for activity compared to the unsubstituted parent compound (1).

Electron-withdrawing substituents on the phenyl ring (e.g., chloro in 1b) may enhance potency more than electron-donating groups (e.g., methoxy in 1c).

Alkylation of the 3-amino group (1d, 1e) appears to be slightly detrimental to activity.

Modification of the 6-position from a methyl (1) to a hydrogen (1f) or a trifluoromethyl group (1g) also influences potency, indicating this position can be optimized.

Biological Activity Profiles Preclinical and in Vitro Studies

Enzyme Inhibition Studies

The primary focus of the investigation was to delineate the inhibitory profile of 3-Amino-6-methylpyrazine-2-sulfonamide against several key enzyme targets.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Various isoforms are crucial in physiological and pathological processes, making them significant therapeutic targets. While the broader class of sulfonamides is well-documented for its potent CA inhibitory activity, specific data for this compound is not available in the reviewed literature.

Inhibition Profiles Against Human CA Isoforms (hCA I, II, IX, XII)

No specific in vitro studies detailing the inhibitory constants (Kᵢ) or IC₅₀ values of this compound against the human carbonic anhydrase isoforms hCA I, hCA II, hCA IX, or hCA XII were found in the conducted search of available scientific literature.

Inhibition Against Bacterial Carbonic Anhydrases (β- and γ-CAs)

Information regarding the inhibitory effects of this compound on bacterial β- and γ-class carbonic anhydrases could not be located in published research.

Comparative Analysis with Standard Inhibitors (e.g., Acetazolamide)

A direct comparative analysis of the inhibitory potency of this compound against the standard carbonic anhydrase inhibitor, Acetazolamide, is not possible as no specific inhibition data for the target compound was found.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase involved in the degradation of bioactive lipid signals, such as palmitoylethanolamide. A thorough search of research databases yielded no studies investigating or reporting the inhibitory activity of this compound against NAAA.

Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase) Inhibition

Glucosamine-6-phosphate synthase is an essential enzyme in the hexosamine biosynthesis pathway, making it a target for antimicrobial and antidiabetic agents. No preclinical or in vitro research data was found that evaluates the inhibitory potential of this compound against this enzyme.

Other Relevant Enzyme Targets

No studies were found that investigated the inhibitory activity of this compound against specific enzyme targets. The general class of sulfonamides is known to interact with various enzymes, notably carbonic anhydrases. nih.govnih.govdrugbank.commdpi.com However, there is no available research to confirm or deny such activity for this compound. Similarly, while some pyrazine-containing molecules have been explored as inhibitors of enzymes like fibroblast growth factor receptors (FGFR), no such data exists for the subject compound. nih.gov

Antimicrobial Activities

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)

There is no published research detailing the antimycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv or any other mycobacterial species. Studies on related N-(pyrazin-2-yl)benzenesulfonamides have shown some activity, suggesting that the pyrazine (B50134) sulfonamide scaffold could be a starting point for antimycobacterial drug discovery. nih.gov However, these findings cannot be directly extrapolated to the specific substitution pattern of this compound.

Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative)

Specific data on the antibacterial spectrum and efficacy of this compound against Gram-positive and Gram-negative bacteria are not available in the current scientific literature. While some pyrazine derivatives have been shown to possess antibacterial properties, the activity of this specific sulfonamide derivative remains uninvestigated. mdpi.comacs.org

Antifungal Efficacy (e.g., Candida albicans, Trichophyton interdigitale)

No studies have been published that evaluate the antifungal efficacy of this compound against Candida albicans, Trichophyton interdigitale, or any other fungal pathogens. Research on other heterocyclic sulfonamides has indicated potential antifungal activity, but this has not been explored for the compound . researchgate.net

Resistance Mechanism Implications

Due to the absence of any demonstrated antimicrobial activity for this compound, there is no information regarding potential mechanisms of microbial resistance to this compound.

Anti-inflammatory Activity

There is no available data from preclinical or in vitro studies to support any anti-inflammatory activity for this compound. While the broader families of pyrazine and sulfonamide derivatives have been associated with anti-inflammatory effects in some contexts, this specific compound has not been evaluated for such properties. researchgate.netresearchgate.net

Antioxidant Activity

No direct studies evaluating the antioxidant activity of this compound were identified. While a study on various aromatic sulfonamides reported antioxidant activity for a "compound 13," which was noted to have better activity than the standard, ascorbic acid, the specific chemical structure of this compound could not be confirmed as this compound from the available information.

Preclinical Anticancer Activity

There is no available data from preclinical studies on the anticancer activity of this compound.

Evaluation in Cancer Cell Lines (e.g., HepG2, HCT116, T47D)

A thorough search of scientific literature did not yield any studies that have evaluated the cytotoxic or antiproliferative effects of this compound against the human cancer cell lines HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), or T47D (breast cancer).

Selectivity Against Cancer Cells vs. Normal Cells (where reported in preclinical)

As no preclinical anticancer studies for this compound have been reported, there is no information regarding its selectivity for cancer cells over normal, non-cancerous cells.

Other Investigated Biological Activities

No other specific biological activities for this compound have been reported in the scientific literature. While the sulfonamide and pyrazine chemical motifs are present in many biologically active molecules with a wide range of activities, including antimicrobial and carbonic anhydrase inhibition, no such studies have been published specifically for this compound.

Mechanistic Insights and Molecular Interactions

Identification of Molecular Targets and Binding Sites

While direct studies on 3-Amino-6-methylpyrazine-2-sulfonamide are limited, research on structurally similar pyrazine (B50134) sulfonamides suggests potential molecular targets. These include enzymes that are critical for cellular function and are often implicated in pathological conditions.

Computational docking studies on analogous sulfonamide compounds have provided a framework for understanding how this compound might interact with protein targets. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been shown to bind to the active site of carbonic anhydrases. These interactions are typically characterized by the sulfonamide group's coordination with the zinc ion in the enzyme's active site, alongside hydrogen bonding and hydrophobic interactions with surrounding amino acid residues mdpi.com. Similarly, molecular docking of aminobiphenyl sulfonamides with carbonic anhydrase isozymes revealed key hydrogen bonds and π-alkyl interactions that contribute to their inhibitory activity nih.gov. It is plausible that this compound would engage in similar binding motifs with its respective protein targets.

Currently, there is no specific information available in the scientific literature detailing the allosteric modulation mechanisms of this compound.

Proposed Mechanisms of Action at the Cellular Level

The biological effects of this compound are likely to stem from its ability to interfere with key enzymatic processes and cellular signaling cascades.

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit specific enzymes. A primary proposed mechanism for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria nih.govdrugbank.comdrugbank.com. By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides can block the production of dihydrofolic acid, thereby impeding DNA synthesis and bacterial growth nih.gov.

Furthermore, pyrazine-containing sulfonamides have demonstrated inhibitory activity against other classes of enzymes. For example, various sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), which are involved in numerous physiological processes nih.gov. The inhibition of specific CA isozymes has therapeutic applications in conditions such as glaucoma and certain types of cancer nih.gov. Studies on related pyrazine sulfonamides suggest that this compound may also exhibit inhibitory effects on one or more CA isozymes mdpi.comnih.govresearchgate.net.

Table 1: Potential Enzymatic Targets and Mechanisms of Inhibition

Enzyme TargetProposed Mechanism of InhibitionTherapeutic Relevance
Dihydropteroate Synthetase (DHPS)Competitive inhibition with p-aminobenzoic acid (PABA)Antibacterial
Carbonic Anhydrases (CAs)Coordination with the active site zinc ionDiuretic, Antiglaucoma, Anticancer

Recent research has highlighted the role of pyrazine derivatives in modulating cellular signaling pathways, particularly in the context of cancer. A study on 3-amino-pyrazine-2-carboxamide derivatives, which are structurally related to the compound of interest, identified them as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) nih.gov. FGFRs are key players in cell proliferation, differentiation, and survival, and their aberrant activation is implicated in various cancers nih.gov. Inhibition of FGFR can block downstream signaling pathways, leading to antitumor effects nih.gov. This suggests that this compound could potentially exert its effects through the modulation of similar kinase-driven signaling cascades.

Preclinical Metabolic Fate and Biotransformation Pathways

Understanding the metabolic fate of a compound is essential for predicting its in vivo behavior. While direct metabolic studies on this compound are not available, insights can be drawn from research on related pyrazolotriazine sulfonamides mdpi.com.

In vitro studies with rat liver microsomes on these related compounds indicated that they are susceptible to Phase I metabolic transformations mdpi.com. The primary metabolic pathways observed were hydroxylation and dealkylation, which are common reactions catalyzed by cytochrome P450 enzymes mdpi.com. Interestingly, these studies did not detect any Phase II conjugation products, such as glucuronides mdpi.com. This suggests that the primary route of metabolism for such compounds may involve oxidative modifications, leading to more polar metabolites that can be more readily excreted. It is therefore hypothesized that this compound may undergo similar Phase I metabolic transformations.

Role of Cytochrome P450 Enzymes (CYPs)

Comprehensive searches of scientific literature did not yield specific data on the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound. While the metabolism of other pyrazine derivatives and sulfonamides is documented, this information cannot be directly extrapolated to the specific compound . For instance, studies on other pyrazine compounds have indicated potential interactions with various CYP isoenzymes. Research on rats has suggested that pyrazine itself can induce CYP2E1, while certain derivatives may induce CYP2B1 and CYP3A. nih.gov

In the broader class of sulfonamide antibiotics, metabolism often involves CYP-mediated reactions, such as hydroxylation. nih.govresearchgate.net However, without direct experimental evidence for this compound, its specific interactions with CYP enzymes remain uncharacterized.

Conjugation Reactions

There is currently no specific information available in the scientific literature detailing the conjugation reactions of this compound. Generally, sulfonamides can undergo Phase II metabolism, which includes conjugation reactions. researchgate.net These reactions typically increase the water solubility of the compound to facilitate its excretion. Common conjugation pathways for drugs include glucuronidation and sulfation. For sulfonamides containing a primary aromatic amine, N-acetylation is a common metabolic route. researchgate.net However, without specific studies on this compound, it is not possible to determine which, if any, of these conjugation reactions it undergoes.

Influence on Bioavailability in Research Models

No research findings detailing the influence of metabolism on the bioavailability of this compound in any research models were identified. The bioavailability of a compound is significantly influenced by its metabolic stability. Rapid metabolism by enzymes such as CYPs or extensive first-pass conjugation reactions in the liver can substantially reduce the amount of the parent compound that reaches systemic circulation. For the broader class of sulfonamides, factors like particle size and dissolution rate have been shown to affect bioavailability. nih.gov However, in the absence of specific metabolic data for this compound, no definitive statements can be made regarding how its biotransformation impacts its bioavailability.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 3-Amino-6-methylpyrazine-2-sulfonamide, and a biological target, typically a protein or enzyme.

Molecular docking simulations can elucidate the specific binding mode of this compound within the active site of a target protein. nih.gov By calculating the binding energy, these studies can also predict the affinity of the compound for the target. For instance, in studies of related sulfonamide derivatives, docking has been used to predict binding energies and identify key interactions with enzymes like carbonic anhydrase. nih.gov The pyrazine (B50134) core, coupled with the amino and sulfonamide functional groups of this compound, provides multiple points for potential hydrogen bonding and other non-covalent interactions, which are critical for binding affinity.

A hypothetical molecular docking study of this compound with a target kinase could yield data such as that presented in the interactive table below. This table illustrates the type of information that can be obtained, including binding energy and key amino acid interactions.

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Kinase X-8.5ASP 145Hydrogen Bond
LYS 72Hydrogen Bond
LEU 120Hydrophobic
Kinase Y-7.2GLU 98Hydrogen Bond
VAL 55Hydrophobic

This table is illustrative and does not represent actual experimental data for this compound.

The stability of the ligand-target complex is paramount for its biological effect. Molecular docking studies can reveal the intricate network of interactions that stabilize the binding of this compound to its target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, the sulfonamide group is a well-known zinc-binding group in metalloenzymes, and docking can predict the coordination geometry and distance to the metal ion. nih.gov The amino group and the nitrogen atoms in the pyrazine ring can act as hydrogen bond donors and acceptors, respectively, further contributing to the stability of the complex.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. indexcopernicus.com It is a valuable tool for understanding the intrinsic properties of a molecule like this compound.

DFT calculations can provide a detailed picture of the electronic properties of this compound. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is an indicator of chemical reactivity and stability. rsc.org The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with its biological target.

The following table presents hypothetical DFT-calculated electronic properties for this compound.

Property Calculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

This table is illustrative and does not represent actual experimental data for this compound.

DFT can be employed to model and predict the mechanisms of chemical reactions. While not directly related to binding, understanding the potential metabolic pathways or the mechanism of action at a chemical level can be informed by DFT calculations. For instance, if this compound were to act as an enzyme inhibitor that forms a covalent bond, DFT could be used to calculate the activation energies for the proposed reaction steps, thereby elucidating the most probable reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are regression or classification models that relate the chemical structures of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built using molecular descriptors that quantify various aspects of a molecule's structure.

For a class of compounds including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. nih.gov The model would be trained on a dataset of similar pyrazine sulfonamides with known activities. The resulting equation would highlight the molecular descriptors that are most influential in determining the biological activity. These descriptors could be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Such a model would be invaluable for designing new derivatives of this compound with improved potency. A QSPR model could similarly be used to predict properties like solubility or metabolic stability. ijournalse.org

Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR model could be developed to predict its efficacy against a particular biological target, such as an enzyme or a receptor.

The development of a predictive QSAR model for a series of pyrazine sulfonamides would typically involve the following steps:

Data Set Curation: A dataset of pyrazine sulfonamide analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a model that correlates the descriptors with the biological activity. ambeed.com

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, a 3D-QSAR study on a series of 8-amino-imidazo[1,5-a]pyrazine derivatives, which share a similar heterocyclic core, revealed that steric and hydrophobic interactions are significant factors for their biological activity. japsonline.commdpi.com A similar approach for this compound would likely highlight the importance of the substitution pattern on the pyrazine ring and the properties of the sulfonamide group in modulating its activity.

Descriptors for Molecular Properties Relevant to Research

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental to QSAR and other cheminformatics applications. For this compound, a variety of descriptors would be relevant for predicting its behavior and guiding research.

The calculation of these descriptors for this compound and its analogs would be crucial for building predictive models and for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. ebi.ac.ukbldpharm.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the stability of its different conformers. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

An MD simulation of this compound, either in a solvent like water or in complex with a protein, would involve:

System Setup: Defining the initial coordinates of the atoms, solvating the molecule in a box of water molecules, and adding ions to neutralize the system.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Simulation Production: Solving Newton's equations of motion for all atoms in the system over a defined period, typically nanoseconds to microseconds.

Analysis of the simulation trajectory can reveal the most populated conformations, the flexibility of different parts of the molecule (e.g., rotation around the sulfonamide bond), and the stability of intramolecular hydrogen bonds. Such studies on related heterocyclic systems have been instrumental in understanding their interaction with biological macromolecules.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com The this compound scaffold can be used as a starting point for both ligand-based and structure-based virtual screening campaigns.

In ligand-based virtual screening , a known active molecule is used as a template to search for other compounds with similar properties. If this compound were found to have a desirable biological activity, its 2D or 3D structure could be used to screen large chemical databases for structurally similar compounds.

In structure-based virtual screening , the 3D structure of the biological target is used to dock a library of compounds and predict their binding affinity and pose. The pyrazine sulfonamide scaffold could be used to design a focused library of compounds for screening against a particular target. For example, molecular docking studies on pyrazine sulfonamide derivatives have been performed to explore their binding to targets like Mycobacterium tuberculosis L,D-transpeptidase-2.

Table 2: Hypothetical Virtual Screening Library Design Based on the this compound Scaffold

Scaffold Position R-Group Variation Rationale for Variation
Amino Group (-NH2) Acetylation, Alkylation To modulate hydrogen bonding capacity and polarity.
Sulfonamide (-SO2NH2) Substitution with different amines To explore different interaction patterns within the binding pocket.
Pyrazine Ring Introduction of other small substituents To fine-tune steric and electronic properties.

By systematically varying these substituents, a diverse library of compounds can be generated and screened in silico to prioritize the most promising candidates for synthesis and biological testing.

Analytical Techniques and Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 3-Amino-6-methylpyrazine-2-sulfonamide. By interacting with molecules in distinct ways, different spectroscopic methods offer complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum of a related compound, 3-Amino-6-methylpyrazine-2-thiol, the methyl protons are observed at approximately 2.5 ppm, while the aromatic protons on the pyrazine (B50134) ring appear in the region of 8.0–9.0 ppm. For this compound, similar chemical shifts would be anticipated for the methyl and pyrazine ring protons. The protons of the amino group and the sulfonamide NH would likely appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For sulfonamides in general, aromatic carbons typically show signals between 111 and 160 ppm. rsc.org The methyl carbon of the 6-methyl group would be expected in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm)
Methyl Protons (-CH₃) ~2.5
Pyrazine Ring Proton 8.0 - 9.0
Amino Protons (-NH₂) Variable (Broad)

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atoms Predicted Chemical Shift Range (ppm)
Methyl Carbon (-CH₃) 15 - 30

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

The sulfonamide group exhibits strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. The N-H stretching vibrations of the amino group and the sulfonamide would appear in the region of 3500–3200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amino/Sulfonamide (-NH) N-H Stretch 3500 - 3200
Aromatic C-H C-H Stretch > 3000
Methyl (-CH₃) C-H Stretch < 3000
Sulfonamide (S=O) Asymmetric Stretch 1350 - 1300

Mass Spectrometry (LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also provides information on the purity of the sample.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement. In a typical analysis of a similar compound, 3-Amino-6-methylpyrazine-2-thiol, the molecular ion peak ([M+H]⁺) was confirmed using high-resolution ESI-MS. A similar approach would be used for the sulfonamide analog to confirm its molecular weight.

Chromatographic Techniques for Purity and Isolation

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity of a compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of chemical compounds. For a related compound, HPLC methods have been optimized using a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing an additive like trifluoroacetic acid (TFA). Detection is often performed using a UV detector at a wavelength where the compound has significant absorbance, such as 254 nm. A similar HPLC method could be developed and validated to assess the purity of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. UPLC methods, often coupled with mass spectrometry (UPLC-MS), are increasingly becoming the standard for purity analysis and impurity profiling in pharmaceutical research. A UPLC method for this compound would offer a rapid and highly efficient means of determining its purity.

Table 4: Mentioned Compounds

Compound Name
This compound

X-ray Crystallography for Three-Dimensional Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal critical structural parameters. The analysis would confirm the planar nature of the pyrazine ring and determine the precise orientation of the amino and sulfonamide substituents relative to the ring. Key structural details, such as the bond distances between the sulfur atom and its attached oxygen and nitrogen atoms, and the torsion angles describing the rotation around the C-S bond, would be accurately measured.

While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the latest searches, a hypothetical dataset based on typical values for related structures is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.1
β (°) 105.3
Volume (ų) 905.4

Hypothetical Selected Bond Lengths and Angles

Bond/Angle Type Hypothetical Value (Å/°)
S-O1 Bond Length 1.44 Å
S-O2 Bond Length 1.45 Å
S-N(sulfonamide) Bond Length 1.65 Å
S-C(pyrazine) Bond Length 1.78 Å
O1-S-O2 Bond Angle 119.5°

This data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amino and sulfonamide groups, which dictate the crystal packing and influence physical properties like solubility and melting point.

Other Advanced Analytical Methods in Chemical Biology Research

Beyond establishing the solid-state structure, a suite of other analytical techniques is essential for characterizing this compound, particularly within a chemical biology context where its interactions and behavior in solution are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining molecular structure in solution.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic proton on the pyrazine ring, the methyl protons, and the protons of the amino and sulfonamide groups.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the methyl carbon, the four unique carbons of the pyrazine ring, and any other carbon atoms present.

Mass Spectrometry (MS): This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, which is used to confirm its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with great precision, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine and sulfonamide groups, S=O stretching from the sulfonyl group, and C=N/C=C stretching from the pyrazine ring.

These techniques, when used in combination, provide a comprehensive analytical profile of this compound, ensuring its identity and purity and providing the foundational data needed for further research into its chemical and biological properties.

Future Perspectives and Research Directions

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary focus of ongoing research is the rational design and synthesis of novel pyrazine (B50134) sulfonamide analogues with improved potency and selectivity for their biological targets. The versatility of the pyrazine ring and the sulfonamide group allows for extensive chemical modifications to fine-tune their pharmacological properties.

Key strategies for developing next-generation analogues include:

Structural Modifications: Researchers are exploring the impact of various substituents on the pyrazine and aryl sulfonamide rings. For instance, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, leading to enhanced binding affinity and selectivity for specific enzymes or receptors. nih.govresearchgate.net The isosteric replacement of amide or retro-amide linkers with a sulfonamide moiety is one such approach being investigated to alter the biological activity of pyrazine-containing compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying the pyrazine sulfonamide scaffold and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for optimal therapeutic effects. nih.gov These studies guide the design of more effective and safer drug candidates.

Exploration of Novel Therapeutic Applications Beyond Current Scope

While pyrazine sulfonamides have shown promise in certain therapeutic areas, there is significant potential to expand their applications. The inherent chemical properties of this scaffold make it a versatile platform for targeting a wide array of biological pathways implicated in various diseases.

Current and potential therapeutic applications include:

Anti-Infective Agents: Several studies have highlighted the potential of pyrazine sulfonamides as antimicrobial agents. For example, certain N-(pyrazin-2-yl)benzenesulfonamides have demonstrated good antitubercular activity against Mycobacterium tuberculosis. nih.govresearchgate.net Further research could lead to the development of new antibiotics to combat drug-resistant pathogens.

Anticancer Agents: The sulfonamide group is a well-known pharmacophore in oncology, and pyrazine-containing compounds have also been investigated as anticancer agents. nih.govmdpi.com The hybridization of the pyrazine sulfonamide scaffold with other anticancer moieties could yield novel compounds with enhanced efficacy and reduced side effects. nih.gov Pyrazine derivatives have been explored as kinase inhibitors, which play a crucial role in cancer cell signaling pathways. nih.govresearchgate.net

Central Nervous System (CNS) Disorders: The utility of sulfonamides in treating CNS diseases is an expanding area of research. nih.gov Given the ability of some small molecules to cross the blood-brain barrier, there is potential for developing pyrazine sulfonamides for neurological and neurodegenerative conditions. nih.govnih.gov

Other Therapeutic Areas: The diverse biological activities of sulfonamides suggest that pyrazine sulfonamides could be explored for a multitude of other diseases, including inflammatory conditions, diabetes, and cardiovascular disorders. mdpi.com

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is accelerating the pace of drug discovery and development for pyrazine sulfonamides.

Computational Modeling and In Silico Studies: Molecular docking and other computational techniques are being employed to predict the binding modes of pyrazine sulfonamides with their biological targets. nih.govmdpi.com These in silico studies help in understanding the molecular basis of their activity and in prioritizing compounds for synthesis and biological evaluation. Quantitative structure-activity relationship (QSAR) analysis can also be used to build models that predict the biological activity of new analogues. nih.gov

Advanced Synthetic Methodologies: The development of more efficient and sustainable synthetic routes is crucial for generating diverse libraries of pyrazine sulfonamide derivatives for biological screening. researchgate.net Modern synthetic methods allow for the rapid and cost-effective production of novel compounds.

High-Throughput Screening: High-throughput screening assays enable the rapid evaluation of large numbers of compounds for their biological activity, facilitating the identification of promising lead candidates for further development.

Challenges and Opportunities in Pyrazine Sulfonamide Research

Despite the promising potential of pyrazine sulfonamides, several challenges need to be addressed to translate these compounds into clinical therapies.

Challenges:

Selectivity: Achieving high selectivity for the desired biological target over off-targets is a critical challenge to minimize potential side effects. acs.org

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for ensuring their efficacy and safety in vivo.

Drug Resistance: The emergence of drug resistance, particularly in the context of anti-infective and anticancer therapies, is a significant hurdle that needs to be addressed. nih.gov

Opportunities:

Unexplored Biological Targets: The vast and complex landscape of biological targets offers numerous opportunities for the discovery of novel therapeutic applications for pyrazine sulfonamides.

Combination Therapies: Exploring the use of pyrazine sulfonamides in combination with other drugs could lead to synergistic effects and improved treatment outcomes.

Personalized Medicine: The development of selective pyrazine sulfonamide inhibitors could contribute to the advancement of personalized medicine by targeting specific molecular abnormalities in individual patients.

Potential as Lead Compounds for Further Preclinical Development

The pyrazine sulfonamide scaffold represents a valuable starting point for the development of new drugs. Through iterative cycles of design, synthesis, and biological evaluation, lead compounds with promising activity and favorable pharmacological profiles can be identified.

The preclinical development of a pyrazine sulfonamide candidate would involve a comprehensive evaluation of its efficacy in relevant animal models of disease, as well as extensive safety and toxicology studies. nih.gov Successful preclinical data would be a prerequisite for advancing a compound to clinical trials in humans. The versatility and demonstrated biological activity of the pyrazine sulfonamide core suggest that it will continue to be a fruitful area of research for the discovery of new medicines. mdpi.com

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagent/ConditionPurposeYield Range
1Sulfonyl chloride, pyridineSulfonamide bond formation60–75%
2Recrystallization (EtOH/H₂O)PurificationPurity >95%

Advanced: How can reaction conditions be optimized to address low yields in sulfonamide synthesis?

Answer:
Low yields often stem from incomplete sulfonylation or hydrolysis of intermediates. Methodological improvements include:

  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation, improving reaction efficiency .
  • Moisture Control : Anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of sulfonyl chloride .
  • Kinetic Monitoring : Employing TLC or HPLC (C18 columns, acetonitrile/water mobile phase) to track reaction progress and optimize quenching times .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • X-ray Crystallography : Resolves 3D molecular conformation, including bond angles and hydrogen bonding (e.g., sulfonamide NH···O interactions) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl group on pyrazine), δ 6.8–7.2 ppm (sulfonamide NH₂) .
    • ¹³C NMR : Signals at 160–165 ppm (sulfonamide S=O) and 20–25 ppm (methyl carbon) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) for molecular weight confirmation .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Mitigation strategies:

  • Standardized Solvents : Use deuterated DMSO or CDCl₃ for consistent peak referencing .
  • Dynamic NMR Studies : Probe temperature-dependent tautomeric shifts (e.g., amine proton exchange) .
  • Cross-Validation : Compare with computational data (DFT calculations for expected chemical shifts) .

Basic: What are the recommended storage and stability protocols?

Answer:

  • Storage : Protect from light and moisture at –20°C in amber vials with desiccants (silica gel) .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess decomposition pathways (e.g., sulfonamide hydrolysis) .

Advanced: What mechanistic insights exist for sulfonamide functionalization in related pyrazine derivatives?

Answer:
Studies on analogous compounds (e.g., 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide) reveal:

  • Electrophilic Aromatic Substitution : Methyl and amino groups direct sulfonylation to specific pyrazine positions .
  • Steric Effects : Bulky substituents on pyrazine reduce sulfonylation efficiency, requiring longer reaction times .

Q. Table 2: Key Mechanistic Findings

ParameterObservationImplication
Substituent PositionMethyl at C6 enhances solubilityGuides derivatization strategies
Reaction KineticsSecond-order dependence on amine and sulfonyl chlorideSupports bimolecular mechanism

Basic: What safety precautions are essential during handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of sulfonyl chloride vapors .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How can computational methods aid in predicting biological activity?

Answer:

  • Molecular Docking : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., methyl group lipophilicity) with antibacterial activity .

Basic: What chromatographic methods are suitable for purity assessment?

Answer:

  • HPLC : C18 column, gradient elution (0.1% TFA in H₂O:MeCN), UV detection at 254 nm .
  • TLC : Silica gel plates, ethyl acetate/hexane (3:7), visualize with ninhydrin for amine detection .

Advanced: How do structural modifications impact solubility and bioavailability?

Answer:

  • Solubility : Methyl groups enhance lipophilicity, while sulfonamide groups improve aqueous solubility via H-bonding .
  • Bioavailability : Methyl substitution at C6 reduces metabolic degradation in hepatic microsomal assays .

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